Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate
Overview
Description
Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring system. This particular compound is characterized by the presence of an amino group at the 4-position, an iodine atom at the 3-position, and a methyl ester group at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.
Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).
Amination: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated indazole derivative.
Esterification: The carboxylate group can be introduced through esterification, where a carboxylic acid derivative reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Formation of various substituted indazole derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino and iodine groups can participate in hydrogen bonding and halogen bonding interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate can be compared with other indazole derivatives, such as:
Methyl 3-iodo-1H-indazole-6-carboxylate: Lacks the amino group at the 4-position.
Methyl 4-amino-1H-indazole-6-carboxylate: Lacks the iodine atom at the 3-position.
Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate: Contains a bromine atom instead of an iodine atom at the 3-position.
The presence of the amino group and the iodine atom in this compound makes it unique and can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-amino-3-iodo-2H-indazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKFNOAIRPJUBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C(=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646359 | |
Record name | Methyl 4-amino-3-iodo-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-05-1 | |
Record name | Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-3-iodo-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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